
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a nitro group, and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) in ethanol (EtOH).
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol (EtOH).
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and piperidinyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the presence of the tetramethylpiperidinyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(2)9-12(10-17(3,4)19-16)18-15(21)11-6-7-14(24-5)13(8-11)20(22)23/h6-8,12,19H,9-10H2,1-5H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOUUCLXPNEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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